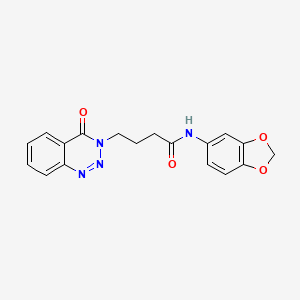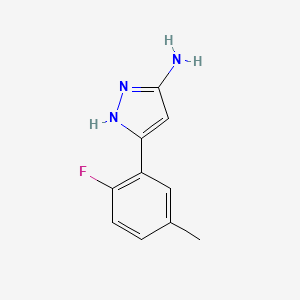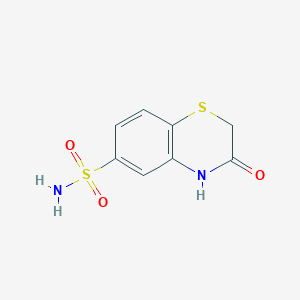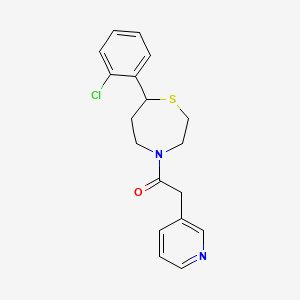
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemically diverse molecule that has garnered interest in various fields, including chemistry, biology, and medicine. It features a complex structure composed of a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, linked via an ethanesulfonamide scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves multi-step organic synthesis:
Formation of Dihydroisoquinoline Unit: : Starting from commercially available precursors, the dihydroisoquinoline unit is synthesized through a Pictet-Spengler reaction.
Furan Ring Introduction: : The furan ring is introduced via a Friedel-Crafts alkylation reaction, utilizing appropriate starting materials.
Methoxyphenyl Group Addition: : The methoxyphenyl unit is integrated through nucleophilic aromatic substitution.
Final Coupling: : The ethanesulfonamide linkage is established in the final step through a condensation reaction using appropriate sulfonylating agents.
Industrial Production Methods
Industrial-scale production leverages optimized routes to enhance yield and reduce costs. Common methods include:
Catalytic Processes: : Use of metal catalysts to facilitate reactions.
Flow Chemistry: : Continuous flow processes to streamline production and ensure consistency.
Green Chemistry: : Environmentally friendly solvents and reagents to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring or dihydroisoquinoline moiety.
Reduction: : Reduction reactions, particularly at the nitro groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions primarily at the aromatic methoxyphenyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, and other oxidizing agents.
Reduction: : LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: : Halogenated agents and strong nucleophiles like NaNH2.
Major Products
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Amines or fully reduced aromatic systems.
Substitution: : Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has diverse applications:
Chemistry: : Utilized in synthetic organic chemistry for the development of new reaction methodologies.
Biology: : Studied for its potential in modulating biochemical pathways and cellular functions.
Medicine: : Investigated for pharmacological properties such as anti-inflammatory and anticancer activities.
Industry: : Applied in material science for developing novel polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : Binds to enzymes or receptors, modulating their activity.
Pathways Involved: : Impacts signaling pathways relevant to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits unique features compared to similar compounds:
Similar Compounds: : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanesulfonamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Uniqueness: : The combination of structural motifs enhances its chemical reactivity and biological activity, making it a versatile molecule for various applications.
This compound’s multifaceted nature makes it a valuable subject for ongoing research and potential future innovations.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-22-10-8-19(9-11-22)13-16-31(27,28)25-17-23(24-7-4-15-30-24)26-14-12-20-5-2-3-6-21(20)18-26/h2-11,15,23,25H,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVWUPQSFHTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2445614.png)

![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
![N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2445617.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2445619.png)



![N-(3-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2445626.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445629.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](3-methoxyphenyl)methanone](/img/structure/B2445635.png)
